
Cyanomethyl dimethyldithiocarbamate
概要
説明
Cyanomethyl dimethyldithiocarbamate (CDDC) is a synthetic compound that belongs to the class of dithiocarbamates. It has been widely used in the field of scientific research due to its potential applications in various areas, including agriculture, biology, and medicine. CDDC is a potent inhibitor of metalloenzymes, which makes it an attractive candidate for the development of new drugs and therapies.
科学的研究の応用
Agricultural Applications
- Pesticide Residue Analysis in Agriculture : Dimethyldithiocarbamates, including Cyanomethyl dimethyldithiocarbamate, are used as fungicides in agriculture. Their residues in agricultural products like strawberries, maize, and tobacco can be quantitatively analyzed using high-performance liquid chromatography, facilitating effective residue control (Brandšteterová et al., 1986).
Environmental Management
- Wastewater Treatment : Sodium dimethyldithiocarbamate (SDDC) is employed in the harmless treatment of wastewater and hazardous waste, particularly for heavy metal chelation. It's crucial to monitor its concentration to prevent potential ecological risks, as shown in studies with Caenorhabditis elegans (Wang et al., 2020).
Biomedical Research
- Antimicrobial Applications : Dimethyldithiocarbamate has been tested for its effectiveness against Aspergillus fumigatus in poultry, showing promising results in inhibiting the growth of this pathogen (Delap et al., 1989).
- Antineoplastic Agents : Gold(I) and gold(III) complexes with dithiocarbamate ligands, including dimethyldithiocarbamates, have shown potential as antineoplastic agents. They exhibit higher cytotoxicity in vitro than cisplatin, particularly towards human tumor cell lines resistant to cisplatin, suggesting a different mechanism of action (Ronconi et al., 2005).
Heavy Metal Recovery
- Recovery of Cobalt and Nickel : Dimethyldithiocarbamate has been used effectively for the recovery of low-grade cobalt and nickel from manganese-rich slag, demonstrating its utility in resource recycling (He et al., 2019)
作用機序
Target of Action
Cyanomethyl dimethyldithiocarbamate (CDMD) is a type of dithiocarbamate (DTC), a group of chemicals primarily used as fungicides . The primary targets of DTCs are enzymes containing Cu, Fe, Zn, or thiol groups . These enzymes play crucial roles in various biological processes, and their inhibition can disrupt the normal functioning of cells .
Mode of Action
The mode of action of CDMD, like other DTCs, is associated with their strong metal binding capacity . They inhibit the function of enzymes by chelating with their metal ions . This interaction results in the disruption of the enzymes’ normal activities, leading to various downstream effects .
Biochemical Pathways
It is known that dtcs can interfere with the normal functioning of enzymes involved in various metabolic pathways . This interference can disrupt the normal metabolic processes within cells, leading to various downstream effects .
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The result of CDMD’s action is primarily the inhibition of enzyme function, leading to disruption of normal cellular processes . This can result in various effects, depending on the specific enzymes and processes affected . For example, DTCs have been associated with neuropathy as a common effect .
Action Environment
The action of CDMD, like other DTCs, can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability . For example, the presence of certain metal ions in the environment can influence the compound’s ability to chelate and inhibit enzymes .
Safety and Hazards
将来の方向性
生化学分析
Cellular Effects
Dithiocarbamates, a class of compounds to which Cyanomethyl dimethyldithiocarbamate belongs, have been found to have multifaceted effects on cells, including metal binding abilities and high reactivity with thiol groups .
Molecular Mechanism
Dithiocarbamates are known to form stable complexes with transition metals, which could potentially influence their effects at the molecular level .
Temporal Effects in Laboratory Settings
The thermal behavior of some dithiocarbamate complexes has been studied, showing that they lose water molecules in the first step, followed by decomposition of the ligand molecules in the final steps .
Metabolic Pathways
Dithiocarbamates are known to interact with various enzymes and cofactors .
Subcellular Localization
Determining the subcellular location of a protein and how it changes upon perturbation or varies between different cell types is essential for understanding the protein’s biochemical function .
特性
IUPAC Name |
cyanomethyl N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCZXSPJNILIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210531 | |
| Record name | Cyanomethyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61540-35-0 | |
| Record name | Cyanomethyl N,N-dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61540-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanomethyl dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061540350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanomethyl dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethyl dimethyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOMETHYL DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRF9Y36SPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)


![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)


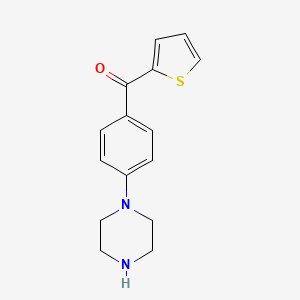
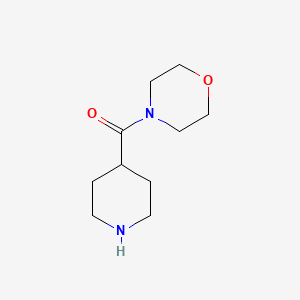
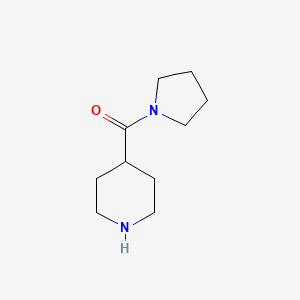
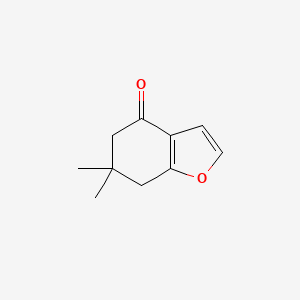
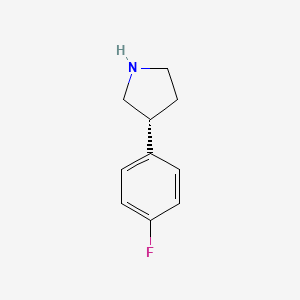
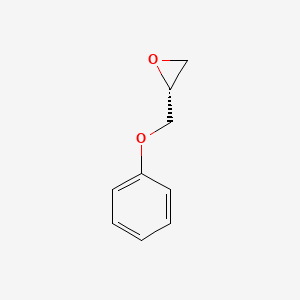
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)